4-Methoxy-6-methylpyrimidine

Descripción general

Descripción

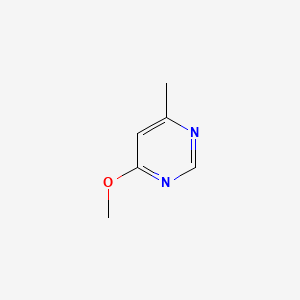

4-Methoxy-6-methylpyrimidine is a heterocyclic aromatic organic compound with the molecular formula C6H8N2O. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Methoxy-6-methylpyrimidine involves the reaction of 4,6-dichloro-5-methoxypyrimidine with ammonium hydroxide in heated 2-propanol at 70°C for 48 hours. This process yields 4-amino-5-methoxy-6-chloropyrimidine, which can then be further modified to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The methoxy group at position 4 is susceptible to nucleophilic substitution under specific conditions. For example:

-

Replacement with amines : Treatment with ammonia or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) replaces the methoxy group with an amino group.

This reaction proceeds via an SₙAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing pyrimidine ring activating the methoxy group for displacement .

-

Chlorination : Diazotization of 2-amino-4-methoxy-6-methylpyrimidine with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) yields 2-chloro-4-methoxy-6-methylpyrimidine. The reaction involves intermediate diazonium salt formation followed by chloride substitution:

Oxidation Reactions

The methyl group at position 6 can be oxidized to a carbonyl group under controlled conditions:

-

Formylation : Using selenium(IV) oxide (SeO₂) in 1,4-dioxane at reflux temperatures converts the methyl group to a formyl group, yielding this compound-2-carbaldehyde:

This reaction proceeds via radical intermediates and requires precise temperature control to avoid over-oxidation.

Radical-Mediated Reactions

This compound reacts with hydroxyl radicals (- OH) generated via pulse radiolysis:

-

Adduct formation : At neutral pH, - OH adds to the C(5) position of the pyrimidine ring, forming a C(6)-ylC(5)OH adduct. At alkaline pH (≥10), base-catalyzed dehydration converts this adduct into a C(5)-ylC(6)OH species, which exhibits oxidizing properties:

Electrophilic Substitution Reactions

The electron-rich pyrimidine ring undergoes electrophilic substitution at position 5:

-

Nitration : Reaction with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group at position 5:

The nitro group further activates the ring for subsequent substitutions .

Condensation and Cyclization Reactions

The compound participates in cyclocondensation with carbonyl-containing reagents:

-

Urea formation : Reaction with sulfonyl isocyanates in acetonitrile yields pyrimidinylurea derivatives:

-

Sulfonamide synthesis : Treatment with sulfonyl chlorides (e.g., 4-acetamidobenzenesulfonyl chloride) in pyridine forms sulfonamide linkages:

Comparative Reaction Data

Mechanistic Insights

-

Nucleophilic substitution : The methoxy group’s leaving ability is enhanced by the pyrimidine ring’s electron-withdrawing nature, stabilizing the transition state during SₙAr.

-

Radical reactions : - OH addition at C(5) is pH-dependent, with base-catalyzed dehydration leading to oxidizing species .

-

Steric effects : The methyl group at position 6 hinders electrophilic attack at adjacent positions, directing substitutions to position 5 .

This compound exhibits versatile reactivity, making it valuable in synthesizing pharmaceuticals, agrochemicals, and functional materials. Its methoxy and methyl groups serve as handles for further derivatization, while the pyrimidine core enables participation in diverse reaction pathways.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Methoxy-6-methylpyrimidine is investigated for its potential as a therapeutic agent.

Antiviral Properties : Pyrimidine derivatives, including this compound, have been studied for their antiviral activities. For instance, certain pyrimidine compounds are known to inhibit viral replication, contributing to the development of antiviral drugs such as AZT (zidovudine), a widely used anti-AIDS medication .

Cancer Research : This compound has been explored for its role in cancer treatment. Research indicates that derivatives of pyrimidines can act as inhibitors of specific kinases involved in cancer progression. For example, studies on related compounds have shown promising results in inhibiting Src/Abl kinases, which are implicated in various cancers .

Agricultural Applications

This compound and its derivatives are utilized in agrochemicals.

Herbicides and Pesticides : Certain pyrimidine derivatives have been commercialized as herbicides. Research has shown that compounds like imazosulfuron and mepanipyrim exhibit effective herbicidal properties, suggesting that this compound could similarly be developed for agricultural use .

Material Science

The compound is also relevant in the field of material science.

Supramolecular Chemistry : The ability of this compound to form hydrogen-bonded complexes enhances its application in supramolecular chemistry. These interactions are crucial for developing new materials with specific properties, such as enhanced stability and functionality .

Table 1: Biological Activities of Pyrimidine Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| 2-Amino-4-methoxy-6-methylpyrimidine | Antiviral | |

| Imazosulfuron | Herbicidal | |

| Mepanipyrim | Herbicidal | |

| AZT (Zidovudine) | Antiviral |

Table 2: Synthesis Methods for Pyrimidine Derivatives

| Compound Name | Synthesis Method | Yield (%) |

|---|---|---|

| 2-Amino-4-methoxy-6-methylpyrimidine | Methanolic solution mixing | 65% |

| 4-Methoxy-6-chloropyrimidine | Crystallization from solution | TBD |

Mecanismo De Acción

The mechanism of action of 4-Methoxy-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with molecular targets such as enzymes or receptors, modulating their activity. For example, pyrimidine derivatives are known to inhibit enzymes like DNA topoisomerase II, which is crucial for DNA replication and cell division .

Comparación Con Compuestos Similares

4-Methoxypyridine: Another methoxy-substituted heterocycle with similar chemical properties.

2-Amino-4-methoxy-6-methylpyrimidine: A closely related compound with an amino group at position 2.

Uniqueness: 4-Methoxy-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy and methyl groups influence its electronic properties, making it a valuable intermediate in various synthetic pathways .

Actividad Biológica

4-Methoxy-6-methylpyrimidine is a heterocyclic organic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H8N2O and features a pyrimidine ring with a methoxy group at the 4-position and a methyl group at the 6-position. This unique substitution pattern significantly influences its chemical reactivity and biological activity.

Research indicates that compounds like this compound may exert their effects through various biochemical pathways, including:

- Enzyme Inhibition : It has been suggested that this compound can inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

- Neuroprotective Effects : Some studies have highlighted its ability to protect neuronal cells from damage, which may have implications for neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory disorders.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Pharmacological Evaluation :

- Toxicological Assessment :

- Comparative Analysis with Similar Compounds :

Propiedades

IUPAC Name |

4-methoxy-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-3-6(9-2)8-4-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFJPYWUQCOYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474779 | |

| Record name | AN-584/42206187 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5541-07-1 | |

| Record name | AN-584/42206187 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and formula of 4-Methoxy-6-methylpyrimidine?

A1: this compound is an organic compound with the molecular formula C6H8N2O. Its structure consists of a pyrimidine ring, a six-membered heterocyclic aromatic ring containing two nitrogen atoms, substituted with a methoxy group (-OCH3) at position 4 and a methyl group (-CH3) at position 6.

Q2: Can this compound form charge-transfer complexes?

A3: Yes, 2-amino-4-methoxy-6-methylpyrimidine can act as an electron donor and form hydrogen-bonded charge-transfer (HB-CT) complexes with π-acceptors like 2,5-dihydroxy-p-benzoquinone (DHBQ). Studies confirmed the formation of a 1:1 complex in solution and a stable 2:1 [(AMMP)2(DHBQ)] complex in the solid state, characterized by various spectroscopic techniques. []

Q3: Are there any reported applications of this compound derivatives in material science?

A4: Research suggests that derivatives like 2-amino-4-methoxy-6-methylpyrimidine are being explored as potential vapor phase corrosion inhibitors for protecting metals like those used in piping from atmospheric corrosion. The proposed mechanism involves the adsorption and condensation of the compound on the metal surface, forming a protective layer. []

Q4: Has the reactivity of this compound been investigated?

A5: Several studies explored the chemical reactivity of this compound derivatives. For instance, 4-alkoxy-6-methylpyrimidines can be converted into their corresponding N-oxides using hydrogen peroxide or monoperphthalic acid. These N-oxides can then undergo the Reissert reaction to yield 4-alkoxy-6-methylpyrimidine-2-carbonitriles. [] Further transformations of these nitriles, such as conversion to acid amides, have also been reported. []

Q5: Have theoretical studies been conducted on this compound derivatives?

A6: Yes, computational studies using Density Functional Theory (DFT) and ab initio methods have been performed on 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine. These studies provided insights into the molecule's geometry, NMR chemical shifts, conformational properties, natural bond orbitals, and nonlinear optical properties. [] The calculated data showed good agreement with experimental findings, highlighting the utility of computational approaches in understanding the properties of these compounds. []

Q6: What analytical techniques are used to characterize and study this compound and its derivatives?

A6: Various analytical techniques are employed to characterize this compound and its derivatives. These include:

- Spectroscopic techniques: UV-Vis, FTIR, and NMR spectroscopy are used to analyze the compound's structure, electronic transitions, and functional groups. [, ]

- Thermal analysis: Techniques like TG-DTA provide information about the thermal stability and decomposition patterns of the compounds. []

- X-ray diffraction (XRD): This technique helps determine the crystal structure and particle size of solid compounds. []

- Chromatographic methods: Thin-layer chromatography (TLC) can be used to identify and separate different derivatives. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.